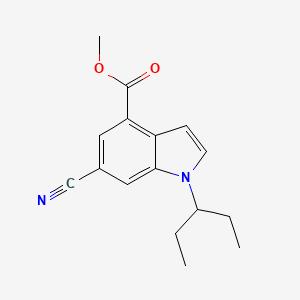

methyl 6-cyano-1-(pentan-3-yl)-1H-indole-4-carboxylate

Beschreibung

Methyl 6-cyano-1-(pentan-3-yl)-1H-indole-4-carboxylate is a synthetic indole derivative characterized by a bicyclic indole core fused with a benzene and pyrrole ring. The compound features a cyano (-CN) group at position 6, a branched pentan-3-yl substituent at position 1, and a methyl ester (-COOCH₃) at position 4 (Figure 1). Indole derivatives are widely studied for their biological and pharmacological relevance, particularly in drug discovery, due to their structural diversity and ability to interact with enzymes and receptors.

Eigenschaften

Molekularformel |

C16H18N2O2 |

|---|---|

Molekulargewicht |

270.33 g/mol |

IUPAC-Name |

methyl 6-cyano-1-pentan-3-ylindole-4-carboxylate |

InChI |

InChI=1S/C16H18N2O2/c1-4-12(5-2)18-7-6-13-14(16(19)20-3)8-11(10-17)9-15(13)18/h6-9,12H,4-5H2,1-3H3 |

InChI-Schlüssel |

VQESXVJZFRCZIX-UHFFFAOYSA-N |

Kanonische SMILES |

CCC(CC)N1C=CC2=C(C=C(C=C21)C#N)C(=O)OC |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von Methyl-6-Cyano-1-(Pentan-3-yl)-1H-Indol-4-carboxylat beinhaltet typischerweise die Reaktion von 6-Cyanoindol mit Pentan-3-yl-bromid in Gegenwart einer Base wie Kaliumcarbonat. Die Reaktion wird in einem organischen Lösungsmittel wie Dimethylformamid (DMF) bei erhöhten Temperaturen durchgeführt. Das resultierende Produkt wird dann unter Verwendung von Methanol und einem geeigneten Katalysator verestert, um die endgültige Verbindung zu erhalten.

Industrielle Produktionsverfahren

Die industrielle Produktion dieser Verbindung kann ähnliche Synthesewege umfassen, jedoch in größerem Maßstab. Der Prozess wird auf Ausbeute und Reinheit optimiert und beinhaltet häufig kontinuierliche Durchflussreaktoren und automatisierte Systeme, um eine gleichmäßige Produktion zu gewährleisten. Die Verwendung von hochreinen Reagenzien und strenge Qualitätskontrollmaßnahmen sind unerlässlich, um die industriellen Standards zu erfüllen.

Analyse Chemischer Reaktionen

Reaktionstypen

Methyl-6-Cyano-1-(Pentan-3-yl)-1H-Indol-4-carboxylat kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Die Verbindung kann mit Oxidationsmitteln wie Kaliumpermanganat oder Chromtrioxid oxidiert werden.

Reduktion: Die Reduktion kann mit Reduktionsmitteln wie Lithiumaluminiumhydrid oder Natriumborhydrid erreicht werden.

Substitution: Die Verbindung kann an nucleophilen Substitutionsreaktionen teilnehmen, bei denen die Cyanogruppe oder die Estergruppe durch andere funktionelle Gruppen ersetzt werden können.

Häufige Reagenzien und Bedingungen

Oxidation: Kaliumpermanganat unter sauren oder neutralen Bedingungen.

Reduktion: Lithiumaluminiumhydrid in trockenem Ether.

Substitution: Nucleophile wie Amine oder Alkohole in Gegenwart einer Base.

Hauptprodukte, die gebildet werden

Oxidation: Bildung von Carbonsäuren oder Ketonen.

Reduktion: Bildung von primären Aminen oder Alkoholen.

Substitution: Bildung von substituierten Indolen mit verschiedenen funktionellen Gruppen.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Der Wirkmechanismus von Methyl-6-Cyano-1-(Pentan-3-yl)-1H-Indol-4-carboxylat beinhaltet seine Interaktion mit bestimmten molekularen Zielstrukturen. Die Verbindung kann an Enzyme oder Rezeptoren binden und deren Aktivität modulieren, was zu verschiedenen biologischen Wirkungen führt. Die genauen Pfade und Ziele hängen von der jeweiligen Anwendung und dem Kontext ab, in dem die Verbindung verwendet wird.

Wirkmechanismus

The mechanism of action of methyl 6-cyano-1-(pentan-3-yl)-1H-indole-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Key Observations:

- Position of Ester Group : The target compound’s ester at position 4 contrasts with analogs like methyl 6-chloro-1H-indole-3-carboxylate (ester at position 3), which may alter molecular planarity and binding interactions .

- Electron-Withdrawing vs. Electron-Donating Groups: The cyano group at position 6 (target compound) reduces electron density on the indole ring compared to amino (-NH₂) or halogen (-Cl, -Br) substituents, affecting reactivity in electrophilic substitutions .

Biologische Aktivität

Methyl 6-cyano-1-(pentan-3-yl)-1H-indole-4-carboxylate is a compound of interest due to its potential biological activities, particularly in the fields of oncology and infectious diseases. This article reviews the existing literature on its biological activity, synthesizing findings from various studies.

Chemical Structure and Properties

Methyl 6-cyano-1-(pentan-3-yl)-1H-indole-4-carboxylate belongs to a class of indole derivatives, characterized by the presence of a cyano group and a carboxylate moiety. The structural formula can be represented as follows:

This compound's unique structure allows it to interact with various biological targets, which is crucial for its pharmacological effects.

Anticancer Activity

Recent studies have indicated that indole derivatives, including methyl 6-cyano-1-(pentan-3-yl)-1H-indole-4-carboxylate, exhibit significant anticancer properties. A notable study highlighted the efficacy of related indole compounds in inhibiting anaplastic lymphoma kinase (ALK), a critical target in certain cancers. The compound CJ-2360, which shares structural similarities, showed an IC50 value of 2.2 nM against ALK, suggesting that methyl 6-cyano-1-(pentan-3-yl)-1H-indole-4-carboxylate could potentially exhibit similar potency .

Table 1: Comparison of IC50 Values for Indole Derivatives Against ALK

| Compound | IC50 (nM) |

|---|---|

| CJ-2360 | 2.2 |

| Methyl Indole Derivative | TBD |

The biological activity of methyl 6-cyano-1-(pentan-3-yl)-1H-indole-4-carboxylate is hypothesized to involve several mechanisms:

- Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes associated with cancer progression and viral replication.

- Cell Cycle Modulation : Indole derivatives may induce cell cycle arrest in cancer cells, promoting apoptosis.

- Immune Modulation : Some indoles are known to enhance immune response, contributing to their anticancer and antiviral effects.

Case Studies

Several case studies have highlighted the potential therapeutic benefits of indole derivatives:

- Study on ALK Inhibition : A preclinical study demonstrated that CJ-2360 achieved complete tumor regression in xenograft models when administered orally .

- Antiviral Efficacy : Research on indole derivatives as HIV integrase inhibitors revealed that structural modifications significantly enhanced their inhibitory effects .

Conclusion and Future Directions

Methyl 6-cyano-1-(pentan-3-yl)-1H-indole-4-carboxylate presents a promising avenue for further research due to its structural similarities with other biologically active indoles. While preliminary data suggest potential anticancer and antiviral activities, comprehensive studies are necessary to elucidate its mechanisms of action and therapeutic efficacy.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.